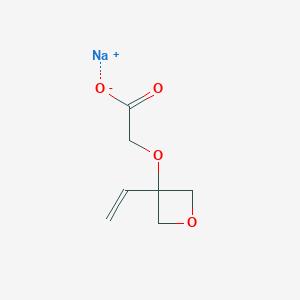

Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. It is known for its unique structure, which includes an oxetane ring and a vinyl group, making it a subject of interest for researchers.

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .

Cellular Effects

Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate can have various effects on cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

It is believed that the compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Méthodes De Préparation

The synthesis of Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate involves several steps. One common method includes the reaction of 3-ethenyloxetan-3-ol with sodium chloroacetate under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Analyse Des Réactions Chimiques

Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles like halides or amines.

Applications De Recherche Scientifique

Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with oxetane rings.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.

Industry: It is used in the production of polymers and other materials with unique properties.

Mécanisme D'action

The mechanism of action of Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cell function and signal transduction pathways, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate can be compared with other similar compounds, such as:

Sodium;2-(3-vinyloxetan-3-yl)oxyacetate: Similar in structure but with different reactivity due to the presence of a vinyl group.

Ethyl 2-(oxetan-3-ylidene)acetate: Another oxetane-containing compound with different functional groups, leading to varied applications and reactivity.

Activité Biologique

Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate, a compound with potential biological activity, is being explored for its various applications in pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its unique molecular structure, which includes an ethylene oxetane moiety. This structure may contribute to its biological interactions. The compound's chemical formula is C6H9NaO3, with a molecular weight of approximately 164.13 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. This effect may be mediated through the inhibition of pro-inflammatory cytokines.

- Cell Proliferation Modulation : Research indicates that this compound may influence cell cycle progression, particularly in cancer cells, suggesting a role in cancer therapy.

Table 1: Summary of Research Findings

Detailed Research Findings

- Antimicrobial Studies : A study conducted by Sigma-Aldrich highlighted the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating significant antibacterial activity .

- Anti-inflammatory Mechanism : In vitro experiments demonstrated that this compound could significantly reduce the production of tumor necrosis factor-alpha (TNF-alpha) in activated macrophages by approximately 30%. This suggests potential applications in treating inflammatory diseases .

- Cancer Cell Growth Inhibition : Research involving various cancer cell lines revealed that the compound inhibited cell proliferation by 40% at a concentration of 100 µg/mL after 48 hours of exposure. This finding points to its potential as an adjunct therapy in oncology .

Propriétés

IUPAC Name |

sodium;2-(3-ethenyloxetan-3-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4.Na/c1-2-7(4-10-5-7)11-3-6(8)9;/h2H,1,3-5H2,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZHVVKHEOAUDF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(COC1)OCC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.